N'-benzyl-N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide
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Overview
Description
“N'-benzyl-N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide” is a synthetic organic compound that belongs to the class of oxalamides. These compounds are known for their diverse applications in medicinal chemistry and materials science. The presence of functional groups such as benzyl, fluoro, methyl, and sulfonyl in its structure suggests potential biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N'-benzyl-N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazinan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonyl group: This step might involve the reaction of the oxazinan intermediate with a sulfonyl chloride derivative.
Oxalamide formation: The final step involves the reaction of the intermediate with oxalyl chloride or oxalic acid derivatives.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
“N'-benzyl-N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in biological studies.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “N'-benzyl-N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- N1-benzyl-N2-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide
- N1-benzyl-N2-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)pyrrolidin-2-yl)ethyl)oxalamide
Uniqueness
The uniqueness of “N'-benzyl-N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide” lies in its specific structural features, such as the oxazinan ring and the combination of functional groups, which may confer distinct biological and chemical properties compared to similar compounds.
Properties
IUPAC Name |
N'-benzyl-N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O5S/c1-15-12-17(8-9-18(15)22)31(28,29)25-10-5-11-30-19(25)14-24-21(27)20(26)23-13-16-6-3-2-4-7-16/h2-4,6-9,12,19H,5,10-11,13-14H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXANSBPTFGHPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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